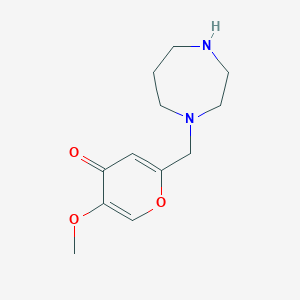

2-(1,4-二氮杂环戊-1-基甲基)-5-甲氧基-4H-吡喃-4-酮

描述

The compound “2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms . It also has a methoxy group (-OCH3) and a pyran ring, which is a six-membered ring with one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-diazepane ring and the pyran ring would be key structural features. The exact three-dimensional structure would depend on the specific arrangement of these rings and the attached groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the diazepane ring, methoxy group, and pyran ring could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity towards different chemical reagents .科学研究应用

1,4-二氮杂卓的合成和生物学意义

1,4-二氮杂卓,包括类似于 2-(1,4-二氮杂环戊-1-基甲基)-5-甲氧基-4H-吡喃-4-酮的结构,以其广泛的生物活性而闻名。这些杂环化合物在药物化学中很重要,在各种治疗领域显示出前景。研究突出了它们的抗精神病、抗焦虑、驱虫、抗惊厥、抗菌、抗真菌和抗癌特性。如此多样的生物活性突出了它们在制药应用中的潜力,正在进行的研究旨在探索新的合成方法和反应性以开发有效的药物 (Rashid 等,2019)。

吡嗪衍生物:药理学潜力

吡嗪衍生物与二氮杂卓结构密切相关,已合成并评估其药理作用。这些化合物表现出广泛的活性,包括抗增殖、抗感染以及对心血管和神经系统的影响。它们在临床用药开发中的重要性突出了二氮杂卓相关结构在解决各种健康状况方面的潜力。对这些衍生物的探索仍在继续,有望为未来的制药产品提供新的治疗剂 (Doležal & Zítko,2015)。

色酮的抗癌和抗氧化特性

色酮在结构上与目标化合物相似,已显示出显着的抗氧化和抗癌作用。这些天然化合物在人类饮食中含量丰富,具有可以预防细胞损伤和各种疾病的生理活性。它们的抗氧化特性对于中和活性氧和阻止自由基过程至关重要,为开发具有最小副作用的新型治疗剂提供了基础。对色酮及其衍生物的研究仍在继续发现它们通过其生物活性对抗癌症和其他疾病的潜力 (Yadav 等,2014)。

作用机制

Target of Action

The primary target of 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one, also known as Ripasudil, is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .

Biochemical Pathways

The inhibition of ROCK by 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one affects the biochemical pathways related to smooth muscle contractions, chemotaxis, neural growth, and gene expression . The exact downstream effects of these pathway alterations are still under investigation.

Pharmacokinetics

It is known that the compound has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours .

Result of Action

The primary result of the action of 2-(1,4-diazepan-1-ylmethyl)-5-methoxy-4H-pyran-4-one is the reduction of intraocular pressure (IOP), which is beneficial in the treatment of conditions such as glaucoma and ocular hypertension .

安全和危害

未来方向

属性

IUPAC Name |

2-(1,4-diazepan-1-ylmethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-16-12-9-17-10(7-11(12)15)8-14-5-2-3-13-4-6-14/h7,9,13H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBZGLNWLAVEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CN2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473077.png)

![Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473079.png)

![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)

![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)

![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)

![2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473085.png)

![2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473097.png)